molecular formula C10H9Cl3N2O2 B14937807 N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide

N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide

Cat. No.: B14937807
M. Wt: 295.5 g/mol
InChI Key: FEPGGPIAJYESNZ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide is an organic compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide typically involves the acylation of 3-aminoacetophenone with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trichloroacetic acid.

    Reduction: Reduction of the trichloroacetamide group can lead to the formation of the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted amides or thioamides.

    Hydrolysis: The major products are 3-aminoacetophenone and trichloroacetic acid.

    Reduction: The primary product is the corresponding amine.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide can be compared with similar compounds such as:

  • N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide
  • N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide
  • N-[3-(acetylamino)phenyl]-2-(2-thienyl)acetamide

These compounds share structural similarities but differ in their chemical properties and biological activities

This compound stands out due to its unique combination of the trichloroacetamide group and the acetylamino-phenyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C10H9Cl3N2O2/c1-6(16)14-7-3-2-4-8(5-7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)

InChI Key

FEPGGPIAJYESNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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